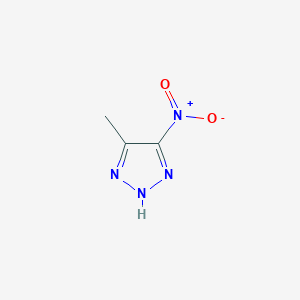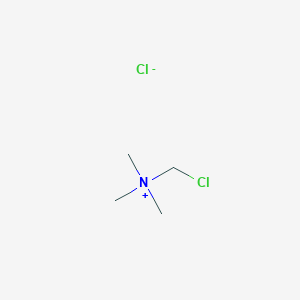
Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Descripción general
Descripción
Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO3 . It has a molecular weight of 249.31 .
Synthesis Analysis
Piperidine derivatives, such as this compound, are significant in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals . The benzyl-piperidine group is often necessary for the successful inhibition of cholinesterase receptors .Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that it has a molecular weight of 249.31 .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds and Intermediates : This compound is used in the synthesis of novel chemical intermediates and active pharmaceutical ingredients. For instance, it serves as an important intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitors (Chen Xin-zhi, 2011). Additionally, its derivatives are synthesized for various applications, such as in the preparation of chiral aziridines and amino acids (Kwang-Deuk Lee et al., 2001).
Asymmetric Synthesis and Catalysis : Research shows its use in asymmetric benzylation, which is crucial for preparing biologically active compounds. This includes the synthesis of chiral 3-benzylpiperidine backbone compounds, using cost-effective materials and mild reaction conditions (Yaomin Wang et al., 2018).
Exploration in Medicinal Chemistry : It's used in the synthesis of compounds with potential pharmacological properties. For instance, studies include the synthesis of Donepezil Hydrochloride, a drug used for treating Alzheimer's disease (H. Bing, 2005).
Study of Substituent Effects in Chemistry : It serves as a model system to study the electronic effects of protecting groups in hydroxypiperidines, which is significant in understanding glycosylation chemistry (Mads Heuckendorff et al., 2010).
Development of Antibacterial Agents : Some derivatives have been evaluated for their antibacterial properties, highlighting the compound's potential in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
NMR Spectroscopy Applications : Its derivatives are used in NMR spectroscopy for structural analysis, aiding in the identification and differentiation of complex organic compounds (J. Cannon et al., 1976).
Propiedades
IUPAC Name |
benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(17)8-5-9-15(11-14)13(16)18-10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKWYVSEDPFHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442824 | |
| Record name | benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217795-83-0 | |
| Record name | benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B3049677.png)

